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Compound of Interest

Compound Name: L-640876

Cat. No.: B1673793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and

antibacterial properties of L-640876, a semi-synthetic cephalosporin antibiotic. The information

is compiled from available scientific literature to serve as a resource for researchers and

professionals in the field of antibiotic drug development.

Introduction and Discovery
L-640876 is a broad-spectrum, semi-synthetic β-lactam antibiotic belonging to the

cephalosporin class. It was developed and characterized by researchers at Merck Sharp &

Dohme Research Laboratories in the early 1980s. The discovery of L-640876 was part of a

broader effort to develop new cephalosporins with unique antibacterial profiles. Its full chemical

name is 7-β-(1-benzylpyridinium-4-yl)-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-

em-4-carboxylate.

The development of L-640876 represents a period of significant research into modifying the

core cephalosporin structure to enhance antibacterial activity, improve pharmacokinetic

properties, and overcome emerging resistance mechanisms.

Antibacterial Spectrum and Efficacy
L-640876 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative

bacteria. Its in vitro and in vivo efficacy have been compared to other β-lactam antibiotics of its
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era, including mecillinam, cefoxitin, and cefotaxime.

In Vitro Activity
The in vitro antibacterial activity of L-640876 has been evaluated against a variety of bacterial

strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC)

data.

Bacterial Species Strain(s) MIC90 (µg/mL)

Escherichia coli Not Specified 0.125

Salmonella choleraesuis Not Specified 2

Salmonella typhimurium Not Specified 4

Note: The data presented is based on available public information. More comprehensive MIC

data would be available in the full-text publications.

Studies have shown that the in vitro activity of L-640876 can be influenced by the composition

of the culture medium and the size of the bacterial inoculum. Notably, its activity profile is most

similar to that of mecillinam. The observed inoculum effect in some cases was correlated with

the antibiotic's instability in the presence of certain β-lactamases and the presence of ionized

compounds like sodium chloride in the medium.

In Vivo Efficacy
Preclinical in vivo studies in animal models have demonstrated the therapeutic potential of L-
640876. In murine infection models, parenterally administered L-640876 showed excellent

therapeutic activity against a variety of pathogenic bacteria. Its potency was found to be

comparable to cefotaxime against representative Gram-positive and Gram-negative organisms.

In most cases, it was as potent as or more potent than cefoxitin and more effective than

mecillinam.

Furthermore, L-640876 has been evaluated for the treatment of induced enterotoxigenic

colibacillosis (scours) in calves and piglets, indicating its potential for veterinary applications.
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Mechanism of Action
As a member of the cephalosporin class of β-lactam antibiotics, L-640876 exerts its

bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

Penetration of the Bacterial Cell Wall: L-640876 crosses the outer membrane of Gram-

negative bacteria to reach the periplasmic space.

Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, L-640876 covalently binds to

and inactivates Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for

the final steps of peptidoglycan synthesis.

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of

peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial

cell wall.

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure,

leading to cell lysis and bacterial death.

Research has also indicated that sodium chloride can affect the membrane permeability and

binding of L-640876, which may influence its antibacterial activity.

Experimental Protocols
Detailed experimental protocols for the studies on L-640876 are described in the primary

scientific literature from 1983. While the full texts of these articles are not publicly available

through this search, the following are generalized methodologies that would have been

employed for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution or agar dilution method would have been used to determine the

MIC of L-640876 against a panel of bacterial isolates.

Broth Microdilution:
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A two-fold serial dilution of L-640876 is prepared in a liquid growth medium (e.g., Mueller-

Hinton broth) in a microtiter plate.

Each well is inoculated with a standardized suspension of the test bacterium.

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Agar Dilution:

Serial dilutions of L-640876 are incorporated into molten agar (e.g., Mueller-Hinton agar)

and poured into petri dishes.

A standardized inoculum of each test bacterium is spotted onto the surface of the agar

plates.

Plates are incubated as described above.

The MIC is the lowest concentration of the antibiotic that prevents the growth of the

bacterial colonies.

In Vivo Efficacy Studies (Murine Infection Model)
Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g.,

intraperitoneally or intramuscularly).

Treatment: At a specified time post-infection, groups of mice are treated with varying doses

of L-640876, a comparator antibiotic, or a vehicle control. The antibiotic is typically

administered parenterally (e.g., subcutaneously or intravenously).

Observation: The survival of the mice is monitored over a period of several days.

Endpoint: The efficacy is often expressed as the median effective dose (ED50), which is the

dose of the antibiotic that protects 50% of the infected animals from death.
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The following diagrams illustrate key concepts related to the discovery and mechanism of

action of L-640876.
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Caption: Generalized workflow for the discovery and preclinical development of a new antibiotic

like L-640876.
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Caption: Mechanism of action of L-640876, a cephalosporin antibiotic.
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Key Structural Modifications in L-640876

Cephalosporin Core Structure 7-amino-3-cephem-4-carboxylic acid
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Caption: Conceptual structure-activity relationship (SAR) for L-640876.

To cite this document: BenchChem. [L-640876: A Technical Guide to a Novel Semi-Synthetic
Cephalosporin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673793#l-640876-antibiotic-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1673793?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673793?utm_src=pdf-body
https://www.benchchem.com/product/b1673793#l-640876-antibiotic-discovery-and-history
https://www.benchchem.com/product/b1673793#l-640876-antibiotic-discovery-and-history
https://www.benchchem.com/product/b1673793#l-640876-antibiotic-discovery-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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